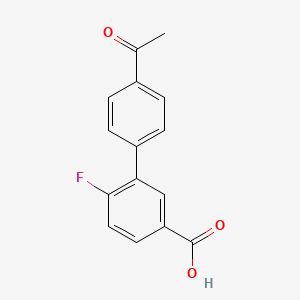

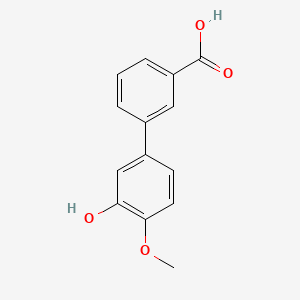

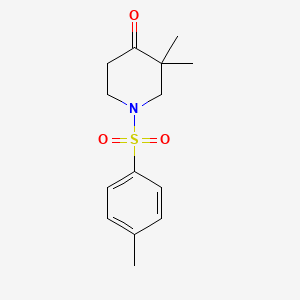

![molecular formula C16H18BrN3O4S B577787 (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid CAS No. 1356019-52-7](/img/structure/B577787.png)

(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

Vue d'ensemble

Description

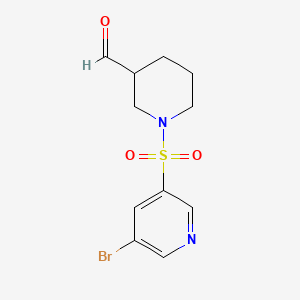

(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid is a useful research compound. Its molecular formula is C16H18BrN3O4S and its molecular weight is 428.301. The purity is usually 95%.

BenchChem offers high-quality (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Applications

4’-Bromo Ampicillin: has been studied for its potential as an antibacterial agent. Its structure allows it to interfere with the synthesis of bacterial cell walls, making it effective against a range of Gram-positive pathogens. This compound shows promise particularly in combating Enterococcus faecium biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics .

Antimicrobial Drug Design

The 4’-Bromo Ampicillin derivative, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, has been synthesized and characterized for its antimicrobial properties. It exhibits potential for the development of novel antimicrobial agents that could be used to fight resistant bacterial strains, a growing concern in medical settings .

Antioxidant Activity

Research has indicated that derivatives of 4’-Bromo Ampicillin possess antioxidant properties. These properties are crucial in the development of treatments that protect the body from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Alternative Toxicity Testing

The toxicity of 4’-Bromo Ampicillin derivatives has been evaluated using alternative methods like testing on freshwater cladoceran Daphnia magna . This approach is part of a broader effort to reduce reliance on traditional animal testing methods, aligning with ethical considerations and regulatory requirements .

In Silico Studies for Drug Development

In silico studies, which involve computer simulations and modeling, have been conducted to predict the antimicrobial effect and toxicity of 4’-Bromo Ampicillin derivatives. These studies are instrumental in speeding up the drug development process by identifying promising compounds before moving on to laboratory and clinical trials .

Antibiofilm Actions

The ability of 4’-Bromo Ampicillin derivatives to disrupt biofilms is of significant interest. Biofilms are protective layers that bacteria form on surfaces, including medical devices, which make them more resistant to antibiotics. Compounds that can penetrate or disrupt these biofilms are valuable in preventing and treating infections associated with medical implants .

Antimicrobial Action Against Fungal Strains

While primarily researched for its action against bacteria, 4’-Bromo Ampicillin derivatives also show potential in fighting fungal infections. This broadens the scope of its application, making it a versatile compound in the development of antifungal medications .

Mécanisme D'action

Target of Action

The primary target of 4’-Bromo Ampicillin, like other penicillin derivatives, is the bacterial cell wall . It specifically targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, which provides structural integrity to the bacteria .

Mode of Action

4’-Bromo Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, preventing the cross-linking of peptidoglycan chains, which are essential components of the cell wall . This binding results in weakened cell walls, leading to the eventual lysis (breakdown) of bacteria .

Biochemical Pathways

The action of 4’-Bromo Ampicillin, like other antibiotics, disrupts crucial biochemical pathways in bacteria . By inhibiting the synthesis of the bacterial cell wall, it interferes with the bacteria’s ability to grow and multiply . This disruption of the cell wall synthesis pathway leads to the death of the bacteria .

Pharmacokinetics

Ampicillin is well-absorbed after oral administration and is distributed widely in body tissues and fluids . It is eliminated primarily unchanged in the urine and demonstrates a half-life of approximately 1 hour .

Result of Action

The result of 4’-Bromo Ampicillin’s action is the death of the bacterial cells . By inhibiting cell wall synthesis, it causes the bacterial cells to become structurally compromised, leading to cell lysis . This effectively treats the bacterial infection, alleviating symptoms and promoting recovery .

Action Environment

The action of 4’-Bromo Ampicillin, like other antibiotics, can be influenced by various environmental factors . For instance, the pH and temperature of the environment can affect the stability and efficacy of the antibiotic . Furthermore, the presence of other substances, such as organic matter or other drugs, can potentially interact with the antibiotic, altering its effectiveness .

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O4S/c1-16(2)11(15(23)24)20-13(22)10(14(20)25-16)19-12(21)9(18)7-3-5-8(17)6-4-7/h3-6,9-11,14H,18H2,1-2H3,(H,19,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGWQHFZQZNZCJ-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)Br)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)Br)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747214 | |

| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid | |

CAS RN |

1356019-52-7 | |

| Record name | (2S,5R,6R)-6-{[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1-(prop-2-ynyl)-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B577726.png)